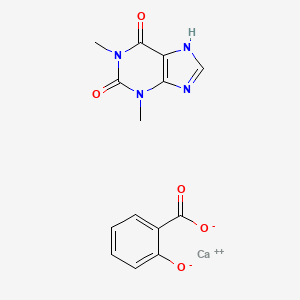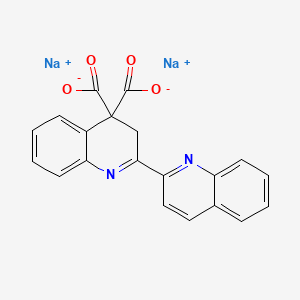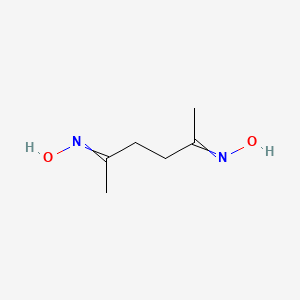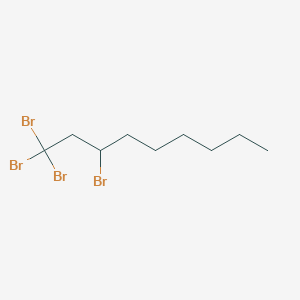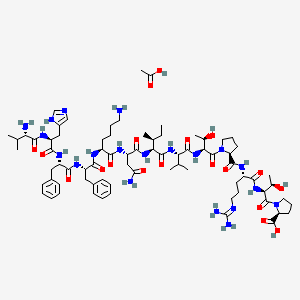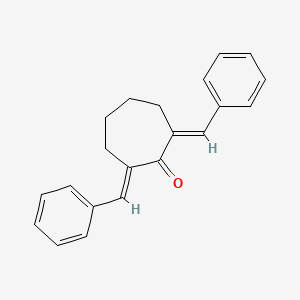
2,7-Dibenzylidenecycloheptanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibenzylidenecycloheptanone is an organic compound with the molecular formula C21H20O. It is characterized by a seven-membered cycloheptanone ring with two benzylidene groups attached at the 2 and 7 positions. This compound is known for its unique structural properties, which include multiple aromatic rings and a ketone functional group .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibenzylidenecycloheptanone typically involves the condensation of cycloheptanone with benzaldehyde. This reaction is often carried out under basic conditions using a catalyst such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 2,7-Dibenzylidenecycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
科学研究应用
2,7-Dibenzylidenecycloheptanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
作用机制
The mechanism by which 2,7-Dibenzylidenecycloheptanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group allow it to participate in various binding interactions, potentially affecting cellular processes and signaling pathways .
相似化合物的比较
- 2,6-Dibenzylidenecyclohexanone
- 2,8-Dibenzylidenecyclooctanone
- 2,10-Dibenzylidenecyclodecanone
Comparison: 2,7-Dibenzylidenecycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six, eight, and ten-membered counterparts.
属性
CAS 编号 |
899-98-9 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC 名称 |
(2E,7E)-2,7-dibenzylidenecycloheptan-1-one |
InChI |
InChI=1S/C21H20O/c22-21-19(15-17-9-3-1-4-10-17)13-7-8-14-20(21)16-18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2/b19-15+,20-16+ |
InChI 键 |
CDWCNIVDIALVDN-MXWIWYRXSA-N |
手性 SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1 |
规范 SMILES |
C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


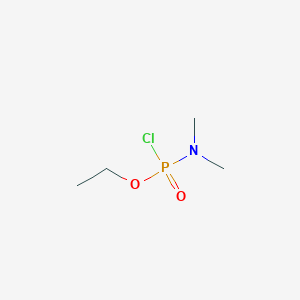
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
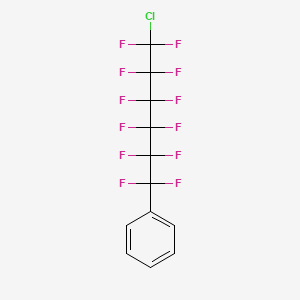
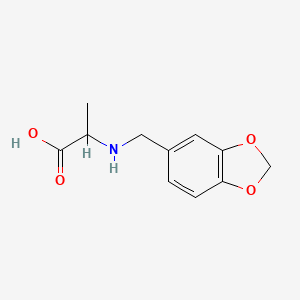
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
